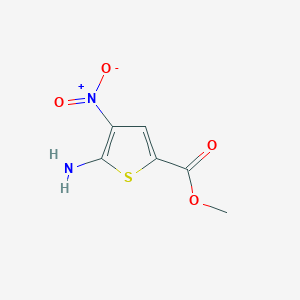

Methyl 5-amino-4-nitrothiophene-2-carboxylate

Overview

Description

Methyl 5-amino-4-nitrothiophene-2-carboxylate (MNTC) is an organic compound with a unique chemical structure and a wide range of applications in scientific research. MNTC is a nitro compound that can be used as a building block for the synthesis of a variety of compounds, and it has been used in numerous studies due to its interesting properties.

Scientific Research Applications

Synthesis and Evaluation as Radiosensitizers

Methyl 5-amino-4-nitrothiophene-2-carboxylate derivatives have been synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds, including those with tertiary amine bases or oxiranes in the side chain, showed promise in vitro for enhancing the radiosensitivity of hypoxic mammalian cells. Such compounds could potentially improve the efficacy of radiotherapy in cancer treatment by sensitizing tumor cells to the effects of radiation (Threadgill et al., 1991).

Nitroreduction and Carcinogenicity

Studies on the nitroreduction of carcinogenic 5-nitrothiophenes, including derivatives similar to this compound, have shown that these compounds are metabolized by rat liver cytosol and microsomes. The process involves nitroreduction catalyzed by enzymes like xanthine oxidase and NADPH-cytochrome c reductase, suggesting that the metabolism of 5-nitrothiophenes in organs such as the liver and small intestine plays a significant role in their biological effects and potential toxicity (Wang et al., 1975).

Catalysis and Nucleophilic Substitution Reactions

This compound and related compounds have been involved in studies exploring catalysis in aromatic nucleophilic substitution reactions. These studies contribute to the understanding of how such compounds react under various conditions, providing insights into their reactivity and potential applications in chemical synthesis (Consiglio et al., 1981).

Antiprotozoal Activity

Thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde, a compound closely related to this compound, have been synthesized and screened for antiprotozoal activity. Some derivatives showed significant activity against amoebic and trichomonal infections, indicating potential for the development of new antiprotozoal drugs (Bharti et al., 2002).

Properties

IUPAC Name |

methyl 5-amino-4-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZKSILGWVCZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90605548 | |

| Record name | Methyl 5-amino-4-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106850-17-3 | |

| Record name | Methyl 5-amino-4-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.